Chloroenhydrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

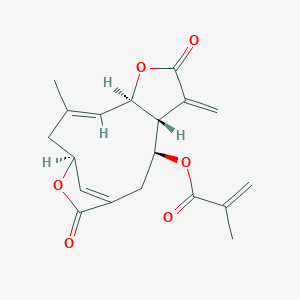

Chloroenhydrin, also known as Propylene chlorohydrin, refers to the organic compound with the formula CH3CH(OH)CH2Cl . It exists as a colorless liquid that is soluble in organic solvents . It is classified as a chlorohydrin .

Synthesis Analysis

Chlorohydrins are generated on a large scale as intermediates in the production of propylene oxide . The reaction of an aqueous solution of chlorine with propene gives a 10:1 ratio of CH3CH(OH)CH2Cl and CH3CH(Cl)CH2OH . These compounds are treated with lime to give propylene oxide, which is useful in the production of plastics and other polymers .

Molecular Structure Analysis

The molecular structure of Chloroenhydrin consists of a three-carbon backbone with a chlorine atom attached to one end and a hydroxyl group attached to the middle carbon .

Chemical Reactions Analysis

Chlorohydrins can be synthesized by the reaction of alkenes with trichloroisocyanuric acid in alcohols, acetic acid, or aqueous acetone . Highly regioselective ring opening of epoxides to halohydrins has been carried out in impressive yields with hydrogen and lithium halides in the presence of β-cyclodextrin using water as solvent .

Physical And Chemical Properties Analysis

Chloroenhydrin is a colorless liquid with a sharp, unpleasant odor . It has a boiling point of 116.1°C and is poorly soluble in water, but readily soluble in alcohols, ketones, ethers, esters, aromatic and chlorinated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidines

Chloroenhydrin is used in the synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Anti-Inflammatory Activities

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been reported . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Chlorohydrin Synthesis

Chloroenhydrin is used in the synthesis of chlorohydrins . Highly regioselective ring opening of epoxides to halohydrins has been carried out in impressive yields with hydrogen and lithium halides in presence of β-cyclodextrin using water as solvent .

Synthesis of Biologically Active Natural and Synthetic Products

Chlorohydrins are useful intermediates for the synthesis of a range of biologically active natural and synthetic products .

Synthesis of Chiral Auxiliaries for Asymmetric Synthesis

Chlorohydrins are also used along with chiral auxiliaries for asymmetric synthesis .

Synthesis of Diverse β-Chloroethers and β-Chloroacetates

The preparation of diverse β-chloroethers, β-chloroacetates, and chlorohydrins is efficiently achieved under mild conditions by reaction of alkenes with trichloroisocyanuric acid in alcohols, acetic acid or aqueous acetone, respectively .

Wirkmechanismus

Target of Action

Chloroenhydrin, also known as chlorohydrin, primarily targets alkene molecules . The compound interacts with the alkene molecule, and ultimately resides on the least substituted carbon on the double bond .

Mode of Action

The mode of action of chloroenhydrin involves an electrophilic attack on the pi bond of the alkene to form an intermediate chloronium ion . The opening of this cyclic ion by the dorsal attack of the hydroxyl or water gives as the final product the addition of chlorine to one of the carbons and a hydroxyl to the other carbon .

Biochemical Pathways

The reactions of reactive chlorinated species (RCS) with various organic molecules such as amines, amino acids, proteins, lipids, carbohydrates, nucleic acids, and DNA are described . The formation of chlorohydrin results from the electrophilic attack of the pi bond to give an intermediate chloronium ion . The opening of this cyclic ion by the dorsal attack of the hydroxyl or water gives as the final product the addition of chlorine to one of the carbons and a hydroxyl to the other carbon .

Pharmacokinetics

It is known that for drugs obeying nonlinear pharmacokinetics, a new factor, the apparent volume of distribution, can also affect the times required to reach various fractions of the steady-state plasma level .

Result of Action

The result of chloroenhydrin’s action is the formation of chlorohydrins . Chlorohydrins are formed in impressive yields with hydrogen and lithium halides in the presence of β-cyclodextrin using water as solvent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chloroenhydrin. For instance, pH, temperature, and osmotic pressure can induce irreversible damage . Among the most widespread reactive agents are reactive oxygen species (ROS), such as superoxide anion, hydrogen peroxide and hydroxyl radical, as well as reactive chlorine species (RCS), such as hypochlorous acid .

Safety and Hazards

Zukünftige Richtungen

The application of reactive-extractive distillation (RED) for ternary azeotropic separation has become the subject of popular interest . This technique combines the beneficial features of both reaction and separation processes and is less energy-intensive as it relies on the reaction heat produced for the subsequent separation process .

Eigenschaften

IUPAC Name |

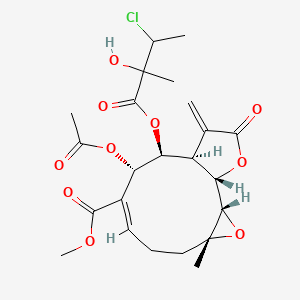

methyl (1S,2S,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWKJHPZUAQCMP-WJJIXFIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(\[C@@H]1OC(=O)C)/C(=O)OC)C)OC(=O)C2=C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91886687 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.